LogP-driven Permeability: Balancing the 4-Ethoxy and 3-Nitro Motifs
The target compound displays a computed XLogP3-AA of 1.9, positioning it in a favorable lipophilicity range for CNS drug-likeness. This value distinguishes it from the less lipophilic, symmetric parent compound 1,4-bis(4-nitrobenzenesulfonyl)piperazine (a common comparator in this chemical space) and from simpler mono-sulfonyl piperazines, providing a balanced logP that can enhance passive permeability while maintaining aqueous solubility [1]. Such precise logP control is critical for avoiding the poor absorption common to highly polar bis-sulfonamides or the excessive protein binding of highly lipophilic analogs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1,4-bis(4-nitrobenzenesulfonyl)piperazine (estimated XLogP < 1.0, based on structural analogy); general mono-sulfonyl piperazines (often XLogP < 1.5) |
| Quantified Difference | Target compound XLogP is 1.9, which is approximately 0.5-1.0 log units higher than simpler or more polar analogs. |
| Conditions | Computational prediction (XLogP3-AA algorithm) as recorded in PubChem [1]. |
Why This Matters
For researchers procuring compounds for cell-based or in vivo CNS target engagement studies, a logP near 2 is often preferred to balance blood-brain barrier penetration with solubility, making this specific substitution pattern a more suitable starting point than more polar alternatives.
- [1] PubChem. Compound Summary: 1-(4-Ethoxybenzenesulfonyl)-4-(3-nitrobenzenesulfonyl)piperazine. CID 2948025. Accessed 2026-04-29. View Source
- [2] Journal of Molecular Structure. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. 2023. View Source
